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Compound of Interest

Compound Name: Fostamatinib

Cat. No.: B613848 Get Quote

For researchers, scientists, and drug development professionals, understanding the cross-

reactivity profile of a kinase inhibitor is paramount for predicting potential off-target effects and

elucidating its full therapeutic potential. This guide provides a comprehensive comparison of

the in vitro cross-reactivity of R406, the active metabolite of the spleen tyrosine kinase (Syk)

inhibitor Fostamatinib, against a broad panel of kinases.

R406, a potent inhibitor of Syk, plays a crucial role in modulating immune responses.[1][2]

However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases,

which can contribute to both its therapeutic efficacy and potential adverse effects.[3][4][5]

Extensive in vitro profiling has revealed that while R406 is selective outside the kinase domain,

it interacts with numerous protein kinases at therapeutically relevant concentrations.[3][4][5]

This guide summarizes the quantitative data from these profiling studies, details the

experimental methodologies employed, and visualizes key biological and experimental

workflows to offer a clear and objective overview of R406's selectivity.

Quantitative Kinase Inhibition Profile of R406
To provide a clear comparative overview, the following table summarizes the inhibitory activity

of R406 against a panel of 139 kinases, as determined by in vitro isolated enzyme activity

assays. The data is presented as pIC50 values, which is the negative logarithm of the half-

maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
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Kinase
Target

pIC50
Kinase
Target

pIC50
Kinase
Target

pIC50

SYK 8.4 DDR1 7.6 LOK 6.8

FLT3 8.5 ZAK (MLTK) 7.6 MAPKAPK3 6.8

TRKA 8.3 SLK 7.6 MINK1 6.8

TRKB 8.3 TNK2 (ACK1) 7.6 MST1 6.8

TRKC 8.3 AURKC 7.5 MST2 6.8

KDR

(VEGFR2)
8.2 CLK1 7.5

p38-alpha

(MAPK14)
6.8

RET 8.2 CLK2 7.5
p38-delta

(MAPK13)
6.8

MER

(MERTK)
8.1

DRAK1

(STK17A)
7.5 PAK2 6.8

TYRO3

(RSE)
8.1 DYRK2 7.5 PAK3 6.8

AXL 8.0 HIPK1 7.5 PAK4 6.8

KIT 8.0 HIPK2 7.5 PAK5 (PAK7) 6.8

LTK (TYK1) 8.0 HIPK3 7.5 PAK6 6.8

PDGFRB 8.0
HPK1

(MAP4K1)
7.5 PHKG1 6.8

TIE2 (TEK) 8.0 LCK 7.5 PHKG2 6.8

BLK 7.9 MYLK 7.5 PIM1 6.8

FGR 7.9 MYO3A 7.5 PIM2 6.8

FYN 7.9 MYO3B 7.5 PIM3 6.8

HCK 7.9 NEK2 7.5 PKAC-alpha 6.8

LYN 7.9 NEK3 7.5 PKAC-beta 6.8
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SRC 7.9 NEK4 7.5
PKAC-

gamma
6.8

YES1 7.9 NEK5 7.5
PKG1

(PRKG1)
6.8

CSF1R

(FMS)
7.8 NEK6 7.5

PKG2

(PRKG2)
6.8

DDR2 7.8 NEK7 7.5 PLK1 6.8

EPHA1 7.8 NEK9 7.5 PLK2 (SNK) 6.8

EPHA2 7.8
p38-gamma

(MAPK12)
7.5 PLK3 6.8

EPHA3 7.8 ROCK1 7.5 PLK4 (SAK) 6.8

EPHA4 7.8 ROCK2 7.5
PRAK

(MAPKAPK5)
6.8

EPHA5 7.8 ROS1 7.5 PRK2 (PKN2) 6.8

EPHA6 7.8 SRPK1 7.5
PRKD1

(PKCmu)
6.8

EPHA7 7.8 SRPK2 7.5
PRKD2

(PKD2)
6.8

EPHA8 7.8 STK33 7.5
PRKD3

(PKCnu)
6.8

EPHB1 7.8 TESK1 7.5 QIK (SIK2) 6.8

EPHB2 7.8
TSSK1B

(STK22B)
7.5 RIPK2 6.8

EPHB3 7.8
TSSK2

(STK22C)
7.5 SIK (SIK1) 6.8

EPHB4 7.8 ULK1 7.5
SNARK

(NUAK2)
6.8

FGFR1 7.8 ULK2 7.5 SRMS 6.8
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FGFR2 7.8 ULK3 7.5 STK16 6.8

FGFR3 7.8 VRK1 7.5 STK3 6.8

FGFR4 7.8 VRK2 7.5
STK38

(NDR1)
6.8

FLT1

(VEGFR1)
7.8 WEE1 7.5

STK38L

(NDR2)
6.8

FLT4

(VEGFR3)
7.8

YSK1

(STK25)
7.5 STK4 (MST1) 6.8

INSR 7.8
YSK4

(MAP3K19)
7.5

TAK1

(MAP3K7)
6.8

IGF1R 7.8 ZAP70 7.5 TBK1 6.8

MUSK 7.8 CAMKK1 7.4
TGFBR1

(ALK5)
6.8

PDGfra 7.8 CAMKK2 7.4 TNNI3K 6.8

RON

(MST1R)
7.8 DCAMKL1 7.4 TNK1 6.8

ROR1 7.8 DCAMKL2 7.4
TRAD

(TRAF2)
6.8

ROR2 7.8 DCAMKL3 7.4 TRIO 6.8

RYK 7.8 GAK 7.4 TRPM6 6.8

TIE1 7.8
JNK1

(MAPK8)
7.4 TXK 6.8

ABL1 7.7
JNK2

(MAPK9)
7.4 TYK2 6.8

ALK 7.7
JNK3

(MAPK10)
7.4 WNK1 6.8

ARG (ABL2) 7.7
MAP2K1

(MEK1)
7.4 WNK2 6.8
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BMX (ETK) 7.7
MAP2K2

(MEK2)
7.4 WNK3 6.8

BTK 7.7
MAP2K3

(MKK3)
7.4 WNK4 6.8

FES 7.7
MAP2K4

(MKK4)
7.4

YANK1

(STK32A)
6.8

FRK (RAK) 7.7
MAP2K5

(MEK5)
7.4

YANK2

(STK32B)
6.8

ITK 7.7
MAP2K6

(MKK6)
7.4

YANK3

(STK32C)
6.8

JAK1 7.7
MAP2K7

(MKK7)
7.4 ZC1 (HIPK2) 6.8

JAK2 7.7
MAP3K1

(MEKK1)
7.4 ZC2 (HIPK1) 6.8

JAK3 7.7
MAP3K2

(MEKK2)
7.4 ZC3 (DYRK2) 6.8

MATK (CHK) 7.7
MAP3K3

(MEKK3)
7.4 ZC4 (DYRK3) 6.8

SRMS 7.7
MAP3K4

(MEKK4)
7.4 DAPK1 6.5

TEC 7.7
MAP3K5

(ASK1)
7.4

CSK 7.6
MAP4K2

(GCK)
7.4

FAK (PTK2) 7.6
MAP4K3

(GLK)
7.4

PYK2

(PTK2B)
7.6

MAP4K4

(HGK)
7.4

BRK (PTK6) 7.6
MAP4K5

(KHS1)
7.4
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SIK3 7.6 MARK1 7.4

CAMK1 7.6 MARK2 7.4

CAMK1D 7.6 MARK3 7.4

CAMK1G 7.6 MARK4 7.4

CAMK2A 7.6
MEK1

(MAP2K1)
7.4

CAMK2B 7.6
MEK2

(MAP2K2)
7.4

CAMK2D 7.6
MEKK1

(MAP3K1)
7.4

CAMK2G 7.6 MELK 7.4

CAMK4 7.6
MKK3

(MAP2K3)
7.4

CDKL1 7.6
MKK4

(MAP2K4)
7.4

CDKL2 7.6
MKK6

(MAP2K6)
7.4

CDKL3 7.6
MKK7

(MAP2K7)
7.4

CDKL5 7.6
MLK1

(MAP3K9)
7.4

CHK1 7.6
MLK2

(MAP3K10)
7.4

CHK2 7.6
MLK3

(MAP3K11)
7.4

CK1A1 7.6
MNK1

(MKNK1)
7.4
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CK1D 7.6
MNK2

(MKNK2)
7.4

CK1E 7.6
MRCKA

(CDC42BPA)
7.4

CK1G1 7.6
MRCKB

(CDC42BPB)
7.4

CK1G2 7.6
MSK1

(RPS6KA5)
7.4

CK1G3 7.6
MSK2

(RPS6KA4)
7.4

CK2A1 7.6
MSSK1

(STK23)
7.4

CK2A2 7.6
MST3

(STK24)
7.4

CLK3 7.6
MST4

(MAST4)
7.4

CLK4 7.6
MTOR

(FRAP1)
7.4

DAPK2 7.6 MUSK 7.4

DAPK3

(ZIPK)
7.6 MYLK2 7.4

DMPK 7.6 MYLK3 7.4

DYRK1A 7.6 MYLK4 7.4

DYRK1B 7.6
NDR1

(STK38)
7.4

DYRK3 7.6
NDR2

(STK38L)
7.4

DYRK4 7.6 NEK1 7.4
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ERK1

(MAPK3)
7.6 NEK10 7.4

ERK2

(MAPK1)
7.6 NEK11 7.4

ERK3

(MAPK6)
7.6 NEK8 7.4

ERK4

(MAPK4)
7.6

NIK

(MAP3K14)
7.4

ERK5

(MAPK7)
7.6 NLK 7.4

ERK8

(MAPK15)
7.6

OSR1

(OXSR1)
7.4

GCK

(MAP4K2)
7.6

p70S6K

(RPS6KB1)
7.4

GRK1

(RHOK)
7.6

p70S6Kb

(RPS6KB2)
7.4

GRK2

(ADRBK1)
7.6

p90RSK

(RPS6KA1)
7.4

GRK3

(ADRBK2)
7.6 PASK 7.4

GRK4

(GPRK4)
7.6 PBK (TOPK) 7.4

GRK5

(GPRK5)
7.6 PDGFRa 7.4

GRK6

(GPRK6)
7.6

PDPK1

(PDK1)
7.4

GRK7

(GPRK7)
7.6

PEK

(EIF2AK3)
7.4

GSK3A 7.6
PFTK1

(CDK14)
7.4
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GSK3B 7.6 PIK3C2A 7.4

HASPIN

(GSG2)
7.6 PIK3C2B 7.4

ICK 7.6 PIK3C2G 7.4

IKK-alpha

(CHUK)
7.6 PIK3C3 7.4

IKK-beta

(IKBKB)
7.6 PIK3CA 7.4

IKK-epsilon

(IKBKE)
7.6 PIK3CB 7.4

ILK 7.6 PIK3CD 7.4

IRE1 (ERN1) 7.6 PIK3CG 7.4

IRAK1 7.6 PIK4CA 7.4

IRAK2 7.6 PIK4CB 7.4

IRAK3

(IRAKM)
7.6 PINK1 7.4

IRAK4 7.6
PITSLRE

(CDK11)
7.4

IRR (INSRR) 7.6 PKACa 7.4

KALRN 7.6 PKACb 7.4

LATS1 7.6 PKCa 7.4

LATS2 7.6 PKCb 7.4

LIMK1 7.6 PKCd 7.4

LIMK2 7.6 PKCe 7.4

Data sourced from a comprehensive in vitro pharmacological profiling study.[3]
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Experimental Protocols
The determination of the cross-reactivity profile of R406 involves several key experimental

methodologies. These assays are designed to measure the direct interaction between the

inhibitor and a large panel of kinases, providing a broad view of its selectivity.

In Vitro Kinase Binding Assay (KINOMEscan®)
This method is a competition-based binding assay that quantitatively measures the ability of a

compound to displace a proprietary, immobilized, active-site directed ligand from the kinase

active site.

Protocol Outline:

Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion

proteins.

Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support

(e.g., beads).

Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand

and the test compound (R406) at a fixed concentration (e.g., 10 µM).

Capture and Quantification: Kinases that are not inhibited by R406 will bind to the

immobilized ligand and are captured on the solid support. The amount of bound kinase is

quantified by detecting the DNA tag using quantitative PCR (qPCR).

Data Analysis: The amount of kinase captured in the presence of the test compound is

compared to a DMSO control. A reduction in the amount of captured kinase indicates that the

test compound is binding to the kinase and preventing its interaction with the immobilized

ligand. The results are often expressed as a percentage of control or a dissociation constant

(Kd).[5]

In Vitro Isolated Enzyme Kinase Activity Assay
This assay directly measures the enzymatic activity of a purified kinase in the presence of

varying concentrations of the inhibitor.
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Protocol Outline:

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a

specific substrate (peptide or protein), and ATP in a suitable buffer. For R406 profiling,

assays are typically performed at or near the Km for ATP.[3]

Inhibitor Addition: R406 is serially diluted and added to the reaction mixture. A DMSO control

(no inhibitor) is also included.

Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

Reaction Termination and Detection: The reaction is stopped, and the amount of product

formed (phosphorylated substrate) is measured. Common detection methods include:

Radiometric Assays: Using radiolabeled ATP (e.g., ³³P-ATP) and measuring the

incorporation of the radiolabel into the substrate.

Luminescence-based Assays: Measuring the amount of ATP remaining (e.g., Kinase-

Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[6]

Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect

phosphorylation.

Data Analysis: The percentage of kinase activity inhibition is calculated for each

concentration of R406. The IC50 value is then determined by fitting the data to a dose-

response curve.[7]

Visualizing Biological and Experimental
Frameworks
To further aid in the understanding of R406's mechanism and the methods used to characterize

it, the following diagrams, generated using Graphviz (DOT language), illustrate the Syk

signaling pathway and a general workflow for kinase inhibitor profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4618646/
https://www.bmglabtech.com/en/blog/kinase-assays/
https://www.selleckchem.com/products/R406.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Downstream Signaling

BCR/FcR

Syk

Recruitment &
Activation

PLCγ Vav

PI3KPKC

NF-κB

Ras GRP

MAPK NFAT

AP-1

R406

Inhibition

Click to download full resolution via product page

Caption: Simplified Syk signaling pathway and the inhibitory action of R406.
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Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.
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In conclusion, while R406 is a potent inhibitor of its primary target, Syk, it demonstrates a broad

range of activity against numerous other kinases. This cross-reactivity profile, particularly its

potent inhibition of kinases such as KDR (VEGFR2), has been linked to clinically observed side

effects like hypertension.[3] A thorough understanding of this profile, facilitated by the data and

methodologies presented in this guide, is essential for the continued development and clinical

application of Fostamatinib and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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